Acetic acid;azulen-6-ylmethanol
Description
"Acetic acid; azulen-6-ylmethanol" refers to a compound formed by the esterification of acetic acid (CH₃COOH) with azulen-6-ylmethanol (C₁₁H₁₀O). The azulene moiety is a bicyclic non-benzenoid aromatic hydrocarbon, distinct for its blue color and unique electronic properties, while the acetic acid component introduces a reactive carboxylate group. The molecular formula of the ester is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol .
Azulene derivatives are known for their stability, optical properties, and use in organic electronics, while acetic acid esters are widely employed as solvents, plasticizers, or intermediates in organic synthesis. This hybrid structure may leverage the azulene’s electron-rich character and the ester’s hydrolytic reactivity for specialized applications.
Properties
CAS No. |
825637-93-2 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
acetic acid;azulen-6-ylmethanol |
InChI |
InChI=1S/C11H10O.C2H4O2/c12-8-9-4-6-10-2-1-3-11(10)7-5-9;1-2(3)4/h1-7,12H,8H2;1H3,(H,3,4) |
InChI Key |
QXGMNFJMFWYDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=CC=C(C=CC2=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulen-6-ylmethanol typically involves the esterification of azulen-6-ylmethanol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;azulen-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
Acetic acid;azulen-6-ylmethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;azulen-6-ylmethanol involves its interaction with biological pathways. The azulen-6-ylmethanol component is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related esters and azulene derivatives (Table 1):
Key Observations :
- Azulene vs. Xanthene: Azulene’s non-benzenoid structure offers distinct electronic properties compared to xanthene’s oxygen-containing tricyclic system. Azulene derivatives exhibit stronger absorption in visible light, while xanthenes are fluorescent .
- Ester vs. Carboxylic Acid: The ester group in "acetic acid; azulen-6-ylmethanol" enhances hydrolytic stability compared to free carboxylic acids (e.g., ASBB’s -COOH groups), which are more reactive but prone to protonation in aqueous environments .
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